molecular formula C8H10N2O4S B3199659 2-(N-methylpyridine-3-sulfonamido)acetic acid CAS No. 1017029-42-3

2-(N-methylpyridine-3-sulfonamido)acetic acid

Cat. No. B3199659
CAS RN: 1017029-42-3
M. Wt: 230.24 g/mol
InChI Key: CRGOOXFMADQIBM-UHFFFAOYSA-N
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Description

“2-(N-methylpyridine-3-sulfonamido)acetic acid” is a chemical compound with the CAS Number: 1017029-42-3 . It has a molecular weight of 230.24 and its IUPAC name is [methyl (3-pyridinylsulfonyl)amino]acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O4S/c1-10(6-8(11)12)15(13,14)7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Molecular Interactions and Complex Formation

  • A study by Pan, Kalf, and Englert (2015) explored the molecular interactions between N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid, revealing insights into salt and cocrystal formation through hydrogen bonding. This research contributes to understanding the solid-state chemistry of sulfonamide compounds and their potential applications in material science and pharmaceutical formulation (F. Pan, I. Kalf, U. Englert, 2015).

Coordination Polymers and Supramolecules

  • Lobana et al. (2004) demonstrated the versatility of pyridine-2-sulfonates, including compounds similar to 2-(N-methylpyridine-3-sulfonamido)acetic acid, in forming novel coordinative and hydrogen-bonded supramolecules with metals. These findings have implications for the development of new materials and catalysts in chemistry (T. Lobana, I. Kinoshita, Kentaro Kimura, T. Nishioka, D. Shiomi, K. Isobe, 2004).

Catalytic Activity

  • The catalytic potential of sulfonamides was highlighted by Ghasemi, Kowsari, and Hosseini (2016), who investigated the N-acylation of sulfonamides using magnetic Fe3O4@Diatomite earth and acetic acid. Their research presents a green and efficient method for the acylation of sulfonamide compounds, opening new avenues in synthetic organic chemistry (M. H. Ghasemi, E. Kowsari, S. Hosseini, 2016).

Medicinal Chemistry Applications

  • In the field of medicinal chemistry, sulfonamide derivatives have been synthesized and evaluated for their potential as pharmaceutical drugs. Research by Hussain et al. (2022) involved the synthesis of four sulfonamides with promising antibacterial potential against E. coli and Bacillus Subtilis, indicating the significance of these compounds in the development of new antimicrobial agents (S. Hussain, S. Riaz, H. Rehman, M. Shahid, S. Abbas, 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[methyl(pyridin-3-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-10(6-8(11)12)15(13,14)7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOOXFMADQIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017029-42-3
Record name 2-(N-methylpyridine-3-sulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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